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Compound of Interest

Compound Name: P-T-P-S-NH2

Cat. No.: B12403975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of synthetic peptide analogs

derived from the BimBH3 domain on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a

key negative regulator of insulin and leptin signaling pathways, making it a significant

therapeutic target for type 2 diabetes and obesity. The data presented here is based on

published experimental findings and aims to facilitate the evaluation and selection of these

compounds for further research and development.

Inhibitory Effects of BimBH3 Analogs on PTP1B and
TC-PTP
The following table summarizes the in vitro inhibitory activities (IC50 values) of the lead

peptide, BimBH3-SM6, and its analogs against human recombinant PTP1B and T-cell protein

tyrosine phosphatase (TC-PTP). Lower IC50 values indicate greater inhibitory potency.
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Peptide
Analog

Sequence Modification
PTP1B IC50
(nM)[1]

TC-PTP IC50
(nM)[1]

BimBH3-SM6

Palmitoyl-

AADIIRARRLAQ

LGDEL

N-terminal

Palmitoylation
961.1 >10000

S2

Palmitoyl-

AADIIRARRLAQ

LGDEL

D3A 91.58 876.5

S6

Palmitoyl-

AADIIRARRLAQ

LGDEL

R7A 56.47 654.3

S7

Palmitoyl-

AADIIRAARLAQ

LGDEL

R8A 45.36 543.2

S8

Palmitoyl-

AADIIRARALAQ

LGDEL

R9A 63.72 765.4

A2-17

Palmitoyl-A(D-

Ala)DIIRARRLA

QLGDEL

Ala2 -> D-Ala 48.9 456.7

A2-21

Palmitoyl-

A(Aib)DIIRARRL

AQLGDEL

Ala2 -> Aib 35.6 345.1

Note: The core sequence of the 12-amino acid BimBH3 peptide is A-A-D-I-I-R-A-R-R-L-A-Q-L-

G-D-E-L. The analogs in this table are based on a modified 12-mer sequence from the core

BimBH3 domain. Aib = α-aminoisobutyric acid.

Experimental Protocols
Peptide Synthesis and Purification

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8550878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8550878/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The BimBH3 peptide analogs were synthesized using a standard Fmoc-based solid-phase

peptide synthesis (SPPS) methodology.[2]

Resin and Amino Acid Coupling: The synthesis was carried out on a 2-chlorotrityl chloride (2-

Cl-Trt) resin. For each coupling cycle, 3 equivalents of the corresponding Fmoc-protected

amino acid were activated with 2.95 equivalents of HBTU and 6 equivalents of DIEA in DMF.

The coupling reaction was allowed to proceed for 1-2 hours at room temperature.

Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20%

piperidine in DMF for 10 minutes, followed by a second treatment for 15 minutes.

N-terminal Lipidation: For N-terminal palmitoylation, palmitic acid was coupled to the

deprotected N-terminus of the resin-bound peptide using HBTU and DIEA in DMF.

Cleavage and Deprotection: The synthesized peptides were cleaved from the resin, and the

side-chain protecting groups were simultaneously removed by treatment with a cleavage

cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

Purification: The crude peptides were precipitated with cold diethyl ether, centrifuged, and

the pellet was washed multiple times. The final purification was performed by preparative

reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Characterization: The purified peptides were characterized by analytical RP-HPLC and mass

spectrometry to confirm their purity and identity.

In Vitro PTP1B and TC-PTP Inhibition Assay
The inhibitory activity of the peptide analogs against PTP1B and TC-PTP was determined

using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[1]

Assay Buffer Preparation: The assay was performed in a buffer containing 50 mM HEPES

(pH 7.2), 1 mM EDTA, and 1 mM DTT.

Enzyme and Inhibitor Incubation: Human recombinant PTP1B or TC-PTP enzyme was pre-

incubated with varying concentrations of the peptide analogs in the assay buffer for 10

minutes at 37°C in a 96-well plate.
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Enzymatic Reaction Initiation: The enzymatic reaction was initiated by the addition of the

pNPP substrate to a final concentration of 2 mM.

Reaction Monitoring: The plate was incubated at 37°C, and the absorbance at 405 nm was

measured at regular intervals using a microplate reader to monitor the formation of the

product, p-nitrophenol.

Data Analysis: The initial reaction velocities were calculated from the linear portion of the

absorbance versus time curves. The IC50 values were determined by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration and fitting the

data to a dose-response curve.

Visualizations
PTP1B Signaling Pathway in Metabolism
The following diagram illustrates the central role of PTP1B as a negative regulator in the insulin

and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these signaling

cascades, leading to improved glucose uptake and reduced appetite.
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Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for BimBH3 Analog Evaluation
This diagram outlines the general workflow for the synthesis, purification, and evaluation of the

inhibitory activity of BimBH3 peptide analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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